N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
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Overview
Description
N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that features a benzothiazole ring, a tetrazole ring, and a cyclohexyl group
Preparation Methods
The synthesis of N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps. The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide, followed by oxidation. The tetrazole ring is often introduced via the reaction of an appropriate nitrile with sodium azide under acidic conditions. The final coupling of these rings with the cyclohexyl group and the acetamide moiety is achieved through a series of condensation reactions under controlled conditions .
Chemical Reactions Analysis
N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Scientific Research Applications
N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The tetrazole ring can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to the inhibition of specific pathways involved in disease progression .
Comparison with Similar Compounds
Similar compounds to N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide include:
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide: This compound shares the benzothiazole and methylsulfonyl groups but differs in the substituents on the benzothiazole ring.
N-[(2Z)-3-(2-Methoxyethyl)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-thiophenecarboxamide: This compound has a similar structure but includes a thiophene ring instead of a tetrazole ring. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H22N6O3S2 |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C18H22N6O3S2/c1-29(26,27)13-5-6-14-15(9-13)28-17(20-14)21-16(25)10-18(7-3-2-4-8-18)11-24-12-19-22-23-24/h5-6,9,12H,2-4,7-8,10-11H2,1H3,(H,20,21,25) |
InChI Key |
IVJZCPOEERQSST-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3(CCCCC3)CN4C=NN=N4 |
Origin of Product |
United States |
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